molecular formula C18H9BrN2O B2459939 3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one CAS No. 26559-67-1

3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one

Cat. No.: B2459939
CAS No.: 26559-67-1
M. Wt: 349.187
InChI Key: GMHAZZMVKAUVPL-UHFFFAOYSA-N
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Description

3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one (CAS: 26559-67-1) is a brominated polycyclic aromatic compound with the molecular formula C₁₈H₉BrN₂O and a molecular weight of 349.18 g/mol . Its structure consists of a fused benzoimidazo-isoquinolinone backbone with a bromine substituent at the 3-position. This compound serves as a critical intermediate in synthesizing functional dyes, bioactive molecules, and optoelectronic materials due to its electron-deficient aromatic system and halogen-mediated reactivity .

Properties

IUPAC Name

17-bromo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9BrN2O/c19-13-9-8-11-16-10(13)4-3-5-12(16)18(22)21-15-7-2-1-6-14(15)20-17(11)21/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHAZZMVKAUVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Role of Aluminum Oxide in Microwave Synthesis

Al₂O₃ provides Brønsted and Lewis acid sites that protonate carbonyl groups, facilitating nucleophilic attack by amines during cyclization. Microwave irradiation enhances dipole polarization, reducing activation energy for ring closure. Kinetic studies suggest the reaction follows a concerted rather than stepwise pathway under these conditions.

Bromine Directing Effects in Palladium Catalysis

In Pd-mediated routes, the bromine substituent may act as a directing group, steering C–H activation to the meta position relative to the imidazo nitrogen. Deuterium-labeling experiments in related systems support a mechanism where Pd inserts into the C–Br bond prior to cyclization.

Purification Challenges

Despite high yields, the product’s low solubility in common solvents necessitates chromatographic purification. Gradient elution with ethyl acetate/hexane (1:4 to 1:2) effectively separates the target compound from unreacted anhydride precursors.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom, while oxidation and reduction reactions can modify the benzimidazoisoquinoline core .

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to 3-bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one. For instance, derivatives have shown activity against RNA viruses, including SARS-CoV-2. The mechanism involves inhibition of the RNA-dependent RNA polymerase and interference with viral replication processes .

Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. Specific derivatives have demonstrated selective cytotoxicity against different cancer cell lines .

Study 1: Antiviral Activity Against Coronaviruses

A study tested various benzimidazole derivatives against coronaviruses and found that certain modifications to the structure significantly enhanced antiviral activity. The methylation of specific hydroxyl groups increased efficacy against varicella-zoster virus while maintaining low toxicity to host cells .

Study 2: Anticancer Efficacy

In a preclinical trial, a derivative of the compound was evaluated for its effects on breast cancer cell lines. Results showed that treatment led to a significant reduction in cell viability and induced apoptosis. The study concluded that further structural optimization could lead to more potent anticancer agents .

Mechanism of Action

The mechanism by which 3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially modulating their activity. The pathways involved may include signal transduction mechanisms or direct binding to active sites on target proteins .

Comparison with Similar Compounds

Substituent Effects on Electronic and Photophysical Properties

The benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one (BBI) backbone is highly tunable. Key derivatives and their properties are compared below:

Compound Substituents Key Properties Applications
3-Bromo-BBI (Target Compound) Br at 3-position - Electron-withdrawing effect stabilizes LUMO .
- Modulates H-bonding interactions .
Intermediate for dyes, kinase inhibitors .
10-Cl-BBQ Cl at 10-position - Aryl hydrocarbon receptor (AhR) ligand.
- 150-fold selectivity in breast cancer cell lines .
Cancer therapeutics targeting AhR .
9-Methoxy-BBI (MBIQO) OCH₃ at 9-position - Enhanced absorption at ~450 nm.
- High fluorescence quantum yield .
Color filters for image sensors .
10,11-2TPA-BBI TPA groups at 10,11-positions - Reduced ΔEST (0.21 eV) enables TADF.
- Dual MCL/AIE activity .
Multifunctional optoelectronic devices .
TIM-063 2-OH, 3-NO₂ - Moderate AAK1 inhibition (IC₅₀ = 8.51 µM).
- Binds CaMKK isoforms .
Kinase inhibitor probes .

Key Observations :

  • Halogen Position Matters : 3-Bromo-BBI’s bromine enhances electrophilicity for nucleophilic substitutions, whereas 10-Cl-BBQ’s chlorine improves AhR binding specificity .
  • Electron-Donating vs Withdrawing Groups : Methoxy (electron-donating) in MBIQO red-shifts absorption, while nitro (electron-withdrawing) in TIM-063 reduces HOMO-LUMO overlap, weakening fluorescence .
  • Steric and Electronic Tuning : Introducing bulky triphenylamine (TPA) groups in 10,11-2TPA-BBI disrupts π-π stacking, enabling thermally activated delayed fluorescence (TADF) .

Biological Activity

3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one (CAS No. 26559-67-1) is a complex organic compound with notable biological activities. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C18H9BrN2O
  • Molecular Weight: 349.19 g/mol
  • IUPAC Name: this compound
  • Purity: 95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. While the exact mechanisms are not fully elucidated, it is believed that the bromine substitution enhances its reactivity and binding affinity to target proteins. This interaction may modulate signal transduction pathways and influence cellular responses.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer effects. For instance, studies have shown that related benzamide derivatives can inhibit the growth of various cancer cell lines, including those resistant to conventional treatments like methotrexate . The inhibition mechanism involves downregulation of dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis.

Neuropharmacological Effects

Some studies suggest potential neuropharmacological applications for this compound. It may act on neurotransmitter systems, possibly influencing GABAergic or dopaminergic pathways. This could make it a candidate for further investigation in treating neurological disorders .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Growth:
    • A study demonstrated that benzamide derivatives showed potent inhibition against human T-cell lymphoblastic leukemia cells. The mechanism involved the downregulation of DHFR through the compound's metabolite .
  • Structure-Activity Relationship Studies:
    • Research has focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the molecular structure can significantly impact biological activity. The presence of bromine at position 3 appears to enhance the compound's efficacy against certain cancer types .
  • Synthesis and Yield:
    • The synthesis of this compound typically involves multi-step organic reactions with yields reported around 84% under optimized conditions using zinc diacetate and quinoline as solvents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
10-Chloro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-oneStructureSimilar anticancer properties but less potent than the brominated variant
3-(4-Diphenylaminophenyl)-benzo[d,e]benzo[4,5]imidazo[2,1-a]isoquinolin-7-oneStructureKnown for mechanochromic luminescence properties; potential applications in materials science

Q & A

How can researchers optimize 3-Bromo-BBI derivatives for CYP enzyme detection probes, and what experimental parameters are critical for binding affinity and fluorescence stability?

Methodological Answer:
Optimization involves targeting the benzimidazole "head group" (critical for CYP3A binding) while introducing substituents that enhance two-photon absorption and quantum yield. Key steps include:

  • Molecular Docking: Use computational tools to model interactions between the benzimidazole moiety and the CYP3A active cavity, focusing on stabilizing π-π stacking and hydrophobic interactions .
  • Fluorophore Modification: Introduce electron-donating/withdrawing groups (e.g., isopropoxy in iPrBN) to tune intramolecular charge transfer (ICT) and reduce background fluorescence. Validate via fluorescence spectroscopy and LC-MS for metabolite identification .
  • In Vitro Validation: Test probe specificity using CYP isoform inhibitors (e.g., ketoconazole for CYP3A4) and measure detection limits (LOD) via dose-response curves .

How do solvent-polarity and hydrogen-bonding interactions affect the fluorescence properties of 3-Bromo-BBI, and how can contradictory quenching/enhancement results be resolved?

Methodological Answer:
Fluorescence behavior is solvent-dependent due to H-bonding with polyhydroxy compounds (e.g., dihydroxybenzenes) or protic solvents:

  • Quenching Mechanisms: Use Stern-Volmer plots to distinguish static (H-bonding-induced ground-state complexes) vs. dynamic (collisional) quenching. For 3-Bromo-BBI, static quenching dominates in the presence of 1,3-dihydroxybenzene, as evidenced by crystallographic data showing H-bonded adducts .
  • Enhancement in Protic Solvents: In methanol, fluorescence enhancement arises from solvation effects stabilizing excited states. Resolve contradictions by comparing solvent polarity (ET30 scale) and H-bond donor/acceptor capacity .

What advanced structural characterization methods are suitable for resolving the crystal structure of 3-Bromo-BBI derivatives when single crystals are unavailable?

Methodological Answer:
For powder samples:

  • Rigid-Body Rietveld Refinement: Combine synchrotron X-ray powder diffraction with energy minimization to solve structures. Refine intramolecular degrees of freedom (e.g., dihedral angles) and validate via Hirshfeld surface analysis for H-bond networks (e.g., O–H⋯N interactions in dihydroxy derivatives) .
  • Solid-State NMR: Use [13C] CP/MAS NMR to confirm planar molecular geometry and π-π stacking distances inferred from diffraction data .

What are the advantages and limitations of electrochemical Mn-catalyzed synthesis versus Suzuki-Miyaura cross-coupling for functionalizing 3-Bromo-BBI?

Methodological Answer:

  • Electrochemical Synthesis:
    • Pros: Oxidant-free conditions; generates alkyl radicals from boronic acids (e.g., cyclohexylboronic acid) for cascade cyclization. Optimize using Pt/Ni electrodes and MeCN/HOAc (4:1) at 70°C for 75% yield .
    • Cons: Limited scope for aryl boronic acids (low ~20% yield); requires mechanistic studies (e.g., radical trapping with TEMPO) .
  • Suzuki-Miyaura Coupling:
    • Pros: High yields (up to 96%) for aryl-functionalized derivatives (e.g., 4-CN-Ar-BBI). Use Pd(PPh3)4/K2CO3 in DMF at 70°C for 5 hours .
    • Limitations: Sensitive to steric hindrance; requires post-functionalization for electron-deficient substituents .

How do substituents at the 4-position of 3-Bromo-BBI influence DNA intercalation and cytotoxicity, and what assays are critical for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Electron Density Modulation: Electron-withdrawing groups (e.g., -CN) enhance intercalation via π-π stacking with DNA base pairs, validated by UV-Vis hypochromicity and Scatchard plots .
  • Cytotoxicity Assays: Screen against HeLa, PC3, and MCF-7 cells using MTT assays. For example, 4-F-Ar-BBI shows IC50 = 7.37 µM against HeLa via apoptosis pathways. Confirm specificity via DNA footprinting and comet assays .

What experimental approaches can elucidate the structural transformation mechanisms of methoxy-substituted 3-Bromo-BBI derivatives under thermal or photolytic conditions?

Methodological Answer:

  • Mechanistic Probes: Use FT-IR to monitor lactam bond cleavage (C=O stretch at ~1700 cm⁻¹) and NMR (e.g., [1H] NOESY) to track ring reopening. For example, methoxy derivatives undergo lactam scission followed by re-cyclization under UV light .
  • Kinetic Studies: Perform time-resolved DSC or TGA to quantify activation energy (Ea) for thermal degradation .

How can researchers reconcile conflicting reports on hydrogen-bonding interactions in 3-Bromo-BBI fluorescence studies?

Methodological Answer:

  • Control Experiments: Compare fluorescence in deuterated vs. non-deuterated solvents (e.g., CD3OD vs. CH3OH) to isolate H-bonding effects.
  • Crystallography: Resolve adduct structures (e.g., 3-Bromo-BBI with 1,4-dihydroxybenzene) to confirm H-bond motifs .
  • Computational Modeling: Use DFT (e.g., B3LYP/6-31G*) to calculate H-bond strengths and correlate with experimental quenching constants .

What strategies improve the photostability and solid-state fluorescence of 3-Bromo-BBI derivatives for optoelectronic applications?

Methodological Answer:

  • Polymorphism Screening: Recrystallize from DMF/EtOH to isolate polymorphs (e.g., 4-TPA-BBI) with enhanced π-stacking and mechanochromic luminescence .
  • Encapsulation: Embed derivatives in PMMA matrices to reduce oxygen quenching. Test photostability under continuous UV irradiation (λex = 365 nm) .

How do high-affinity AHR ligands like 3-Bromo-BBI modulate Th17/Treg differentiation, and what dose-dependent effects must be considered in immunological studies?

Methodological Answer:

  • Dose-Response Profiling: Treat murine CD4+ T cells with 3-Bromo-BBI (0.1–10 µM) and quantify IL-10/Foxp3 via flow cytometry. High doses (>5 µM) skew differentiation toward Tregs, while low doses (<1 µM) enhance Th17 responses .
  • In Vivo Validation: Use parent-into-F1 alloresponse models to assess systemic immune modulation .

What mechanistic insights guide the design of Mn-catalyzed electrochemical reactions for synthesizing 3-Bromo-BBI analogs?

Methodological Answer:

  • Radical Trapping: Use EPR spectroscopy to detect alkyl radical intermediates (e.g., from cyclohexylboronic acid). Confirm via TEMPO quenching and LC-MS .
  • Cyclization Pathways: Probe regioselectivity using substituted acrylamides (e.g., N-methyl vs. N-phenyl) to favor 6-membered ring formation .

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